Bcr-Abl Oncoprotein Downregulation: A Mechanism Not Shared by Major Analogs
Woodfordin I induces a decline in Bcr-Abl protein levels in K562 CML cells, a mechanistic feature not observed for the comparator macrocyclic ellagitannin Woodfordin C. The study by Liu et al. demonstrated that 24-hour treatment with Woodfordin I at 10 µg/mL led to a significant reduction in both c-Abl and Bcr-Abl protein expression as confirmed by Western blot, while also decreasing total cellular protein tyrosine phosphorylation [1]. This direct engagement with the oncogenic driver of CML is absent in Woodfordin C, which primarily inhibits DNA topoisomerase II without reported Bcr-Abl modulation [2].
| Evidence Dimension | Bcr-Abl protein downregulation in K562 cells (24 h treatment) |
|---|---|
| Target Compound Data | Significant reduction of Bcr-Abl and c-Abl levels at 10 µg/mL Woodfordin I |
| Comparator Or Baseline | Woodfordin C: No Bcr-Abl downregulation reported; mechanism limited to topoisomerase II inhibition |
| Quantified Difference | Qualitative presence vs. absence of Bcr-Abl targeting |
| Conditions | Human CML K562 cell line; Western blot analysis after 24 h incubation |
Why This Matters
For researchers studying CML biology or screening for Bcr-Abl-targeted agents, Woodfordin I is the only macrocyclic ellagitannin with confirmed pathway engagement, making it an essential selection over analogs like Woodfordin C for this indication.
- [1] Liu, M. J., Wang, Z., Li, H. X., Wu, R. C., Liu, Y. Z., & Wu, Q. Y. (2004). Mitochondrial dysfunction as an early event in the process of apoptosis induced by woodfordin I in human leukemia K562 cells. Toxicology and Applied Pharmacology, 194(2), 141-155. View Source
- [2] Kuramochi-Motegi, A., Kuramochi, H., Kobayashi, F., Ekimoto, H., Takahashi, K., Kadota, S., Takamori, Y., & Kikuchi, T. (1992). Woodfruticosin (woodfordin C), a new inhibitor of DNA topoisomerase II. Experimental antitumor activity. Biochemical Pharmacology, 44(10), 1961-1965. View Source
